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Compound of Interest

Compound Name: Dehydro-

Cat. No.: B1235302 Get Quote

Technical Support Center: Dehydrogenase
Activity Assays
This guide provides troubleshooting advice and frequently asked questions for common

dehydrogenase activity assays, including Lactate Dehydrogenase (LDH), Succinate

Dehydrogenase (SDH), Glucose-6-Phosphate Dehydrogenase (G6PD), and assays utilizing

tetrazolium salts like MTT.

Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.

High Background Absorbance
Question: I am observing high background absorbance in my no-cell control wells. What could

be the cause and how can I fix it?

Answer: High background absorbance can obscure your results and is a common issue. The

potential causes and solutions are summarized below:
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Potential Cause Recommended Solution Relevant Controls

Direct reduction of the

tetrazolium salt (e.g., MTT,

XTT, INT) by the test

compound.

Test your compound in a cell-

free system by adding it to the

assay medium with the

tetrazolium salt. If a color

change occurs, your

compound is directly reducing

the salt. Consider using an

alternative viability assay that

measures a different endpoint,

such as an LDH assay.[1]

Wells with media, tetrazolium

salt, and your compound (no

cells).

Interference from culture

medium components.

Phenol red, a common pH

indicator, can absorb light at a

similar wavelength to

formazan.[1][2] Use a phenol

red-free medium or wash the

cells with PBS before adding

the assay reagents.[1] Serum

components can also interfere;

it is advisable to use a serum-

free medium during the

incubation step with the

tetrazolium salt.[1][3]

Wells with media and

tetrazolium salt (no cells) to

determine the background

from the media itself.

Microbial contamination.

Bacterial or yeast

contamination can reduce

tetrazolium salts, leading to

false-positive signals.[3]

Visually inspect plates for any

signs of contamination and

ensure aseptic techniques are

used.[4]

Visually inspect all wells,

including controls, under a

microscope before adding

reagents.

Spontaneous reduction of

tetrazolium salt.

Extended exposure to light or

elevated pH in the culture

medium can cause

spontaneous reduction of

Incubate a plate with only

medium and the tetrazolium

salt in the dark to check for

spontaneous reduction.
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tetrazolium salts.[5] Ensure

reagents are protected from

light and the medium's pH is

stable.

Endogenous LDH activity in

serum.

When using animal serum to

supplement the culture

medium, it might create a

background signal due to its

own LDH activity.

Include a control with culture

medium (containing serum) but

no cells to measure the

background LDH activity.

Low Signal or No Activity
Question: My absorbance readings are very low, or I'm not detecting any enzyme activity. What

are the possible reasons?

Answer: Low or absent signal can be due to several factors related to the enzyme, substrate,

or assay conditions.
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Potential Cause Recommended Solution

Low cell density.

The number of viable cells may be too low to

generate a detectable signal. Optimize the cell

seeding density through a cell titration

experiment.[6] For many cell lines, a density of

1,000 to 100,000 cells per well in a 96-well plate

is a good starting point.[6]

Inactive or denatured enzyme.

Ensure the enzyme has been stored correctly

and has not undergone multiple freeze-thaw

cycles. Always keep enzymes on ice before

adding them to the reaction mixture.[7][8]

Insufficient incubation time.

The incubation period with the substrate may be

too short for adequate product formation. A

typical incubation time for an MTT assay is 1-4

hours.[5][6] For kinetic assays, ensure you are

measuring within the linear range of the

reaction.

Incorrect assay buffer or pH.

The assay buffer must be at the optimal pH for

the enzyme and at room temperature before

use.[7][9] Using an ice-cold assay buffer can

inhibit the reaction.[9]

Substrate concentration is too low.

If the substrate concentration is well below the

Michaelis constant (Km), the reaction rate will

be very low. Ensure the substrate concentration

is optimized for your specific enzyme and

conditions.[10]

Falsely negative results during acute hemolysis

(G6PD assay).

In patients with acute hemolysis, older red blood

cells with lower G6PD levels are destroyed,

while younger cells have near-normal enzyme

activity, leading to a falsely negative result.[11] It

is recommended to re-test after the hemolytic

episode has resolved.
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Inconsistent or Irreproducible Results
Question: My results are not reproducible between experiments. What factors should I

investigate?

Answer: A lack of reproducibility often points to variability in experimental procedures or

reagents.

Potential Cause Recommended Solution

Incomplete formazan solubilization (MTT

assay).

The formazan crystals must be fully dissolved

for an accurate reading. Ensure you are using a

sufficient volume of a suitable solubilization

solvent (e.g., DMSO, acidified isopropanol, or

SDS solution).[1][2] Gentle agitation on an

orbital shaker for 15-30 minutes can aid in

complete dissolution.[1]

Edge effects.

The outer wells of a 96-well plate are more

prone to evaporation and temperature

fluctuations.[1][6] To mitigate this, fill the

perimeter wells with sterile PBS or medium

without cells and do not use them for

experimental data.[1][6]

Variable cell health and passage number.

Use cells that are in the logarithmic growth

phase and are of a consistent passage number.

Avoid using cells that are over-confluent.[6]

Improper mixing of reagents.

Pipetting the enzyme up and down a few times

is not sufficient for effective mixing and can lead

to irreproducible data.[7][8] Ensure thorough but

gentle mixing after adding each component.

Pipetting errors.

Use calibrated pipettes and prepare a master

reaction mix whenever possible to minimize

pipetting variations between wells.[9]

Frequently Asked Questions (FAQs)
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Q1: What is the basic principle of a dehydrogenase activity assay? A dehydrogenase is an

enzyme that transfers a hydride ion from one molecule to another.[12] In these assays, the

activity of a dehydrogenase is measured by monitoring the change in absorbance of a

substrate or a product.[8] Often, this involves the reduction of a coenzyme like NAD+ to NADH

or the reduction of a chromogenic substrate like a tetrazolium salt.[13]

Q2: How does the MTT assay work? The MTT assay is a colorimetric method used to assess

cell viability.[14] Viable cells with active metabolism contain mitochondrial dehydrogenases,

such as succinate dehydrogenase, which reduce the yellow tetrazolium salt MTT to purple

formazan crystals.[14][15] These insoluble crystals are then dissolved, and the intensity of the

purple color, which is proportional to the number of viable cells, is measured using a

spectrophotometer.[15]

Q3: Why is an LDH assay used to measure cytotoxicity? Lactate dehydrogenase (LDH) is a

stable enzyme found in the cytoplasm of all cells.[6] When the plasma membrane is damaged

due to apoptosis, necrosis, or other forms of cellular injury, LDH is released into the cell culture

supernatant.[6] The amount of LDH released is directly proportional to the number of dead or

damaged cells.[6]

Q4: Can I use serum in my culture medium during an MTT or LDH assay? For MTT assays, it

is generally recommended to use serum-free medium during the MTT incubation step, as

serum components can interfere with the assay.[1] For LDH assays, serum can contain

endogenous LDH, which can lead to high background signals. If serum must be used,

appropriate background controls are essential.

Q5: What wavelength should I use to read my plates? The optimal wavelength depends on the

specific assay being performed.
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Assay Type
Recommended
Wavelength

Reference Wavelength
(Optional)

MTT Assay 570 - 590 nm[15] > 630 nm[5][14]

LDH Assay (Colorimetric, INT-

based)
490 - 492 nm[5] -

LDH Assay (Colorimetric,

NADH detection)
450 nm[16] -

SDH Assay (Colorimetric,

DCIP-based)
600 nm[17] -

G6PD Assay (NADP+ to

NADPH)
340 nm[18] -

Signaling Pathways and Assay Principles
Lactate Dehydrogenase (LDH) Reaction
LDH catalyzes the reversible conversion of lactate to pyruvate, a crucial step in anaerobic

metabolism.[13] The assay measures the activity of released LDH, which indicates cell lysis.

Lactate PyruvateOxidation

Lactate
Dehydrogenase (LDH)

NAD+ NADH + H+

Click to download full resolution via product page
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Caption: The LDH-catalyzed conversion of lactate to pyruvate with the reduction of NAD+ to

NADH.

MTT Assay Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple

formazan crystals.

Viable Cell Mitochondria

Mitochondrial
Dehydrogenases

(e.g., SDH)

NAD+
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Reduction
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Caption: The reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.

Succinate Dehydrogenase (SDH) in the Krebs Cycle
SDH is a key enzyme in the Krebs (TCA) cycle, where it oxidizes succinate to fumarate and

participates in the electron transport chain.
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Caption: The role of Succinate Dehydrogenase (SDH) in the Krebs cycle.

Glucose-6-Phosphate Dehydrogenase (G6PD) in the
Pentose Phosphate Pathway
G6PD is the rate-limiting enzyme in the pentose phosphate pathway, producing NADPH which

protects cells from oxidative damage.[19][20]
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Caption: The G6PD-catalyzed step in the Pentose Phosphate Pathway.

Experimental Protocols & Workflows
Protocol: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability using MTT.

1. Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000

cells/well).

Incubate for 6 to 24 hours to allow cells to attach and recover.

2. Compound Treatment:

Treat cells with various concentrations of your test compound. Include vehicle-only controls.

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

Carefully remove the culture medium.
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Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.

4. Formazan Solubilization:

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-

HCl solution) to each well.[5]

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan

crystals.

5. Absorbance Measurement:

Read the absorbance at 570 nm (or between 550-600 nm).[4][14] A reference wavelength of

>630 nm can be used to subtract background.[14]

Read the plate within 1 hour of adding the solubilization solution.
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Caption: A typical experimental workflow for the MTT cell viability assay.
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Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity
Assay (Colorimetric)
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.

1. Cell Seeding and Treatment:

Seed cells in a 96-well plate (5,000-10,000 cells/well).[21]

Incubate for 24 hours.[21]

Add different concentrations of the test compound to the sample wells.

Prepare controls:

Blank: Medium without cells.

Low Control (Spontaneous Release): Untreated cells.

High Control (Maximum Release): Cells treated with a lysis solution (e.g., Triton X-100).

2. Incubation:

Incubate the plate under standard conditions for the desired exposure time.

3. Sample Collection:

Centrifuge the plate at 400 x g for 5 minutes.[21]

Carefully transfer the supernatant from each well to a new 96-well plate.

4. LDH Reaction:

Prepare the reaction mixture according to the kit manufacturer's instructions (typically

contains substrate, chromogenic agent, and enzyme mix).[21]

Add the reaction mixture to each well containing the supernatant.

Incubate at 37°C for 10-30 minutes, protected from light.[21]
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5. Absorbance Measurement:

Add a stop solution if required by the protocol.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
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Caption: Experimental workflow for a colorimetric LDH cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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